Imiloxan

Description

Properties

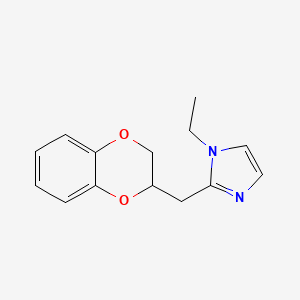

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11/h3-8,11H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXABARREKCJULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CC2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045162 | |

| Record name | Imiloxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81167-16-0 | |

| Record name | Imiloxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81167-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiloxan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081167160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiloxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMILOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56PS1DWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imiloxan's Mechanism of Action: A Technical Guide to its Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan, also known as RS 21361, is a pharmacological tool of significant interest due to its selective antagonist activity at the α2B-adrenergic receptor.[1][2] Initially investigated for its potential as an antidepressant, it is now primarily utilized in scientific research to differentiate the physiological and pathological roles of the various α2-adrenergic receptor subtypes.[1][3] This technical guide provides an in-depth examination of Imiloxan's mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Selective α2B-Adrenergic Receptor Antagonism

Imiloxan functions as a competitive antagonist at α2-adrenergic receptors, with a pronounced selectivity for the α2B subtype. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the endogenous catecholamines, epinephrine and norepinephrine. The α2 subfamily of these receptors is further divided into three subtypes: α2A, α2B, and α2C. Imiloxan's value lies in its ability to preferentially block the α2B receptor, thereby allowing researchers to isolate and study the functions of this specific subtype. Notably, Imiloxan is reported to lack potent antagonist activity at α1-adrenergic receptors.

Quantitative Receptor Binding Profile

The binding affinity of Imiloxan for various adrenergic receptor subtypes has been determined through radioligand binding assays. The data clearly illustrates its selectivity for the α2B subtype.

| Receptor Subtype | Binding Affinity (Ki) | Data Source / Calculation |

| α2B-Adrenoceptor | ~55 nM | Calculated from pKi of 7.26 |

| α2A-Adrenoceptor | ~3025 nM | Calculated from 55-fold lower affinity compared to α2B |

| α2C-Adrenoceptor | Not Available | - |

| α1-Adrenoceptor | Not Potent |

Signaling Pathway of the α2B-Adrenergic Receptor and Imiloxan's Interruption

The α2B-adrenergic receptor, like other α2 subtypes, is coupled to an inhibitory G-protein (Gi). Upon activation by an agonist (e.g., norepinephrine), the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins involved in cellular processes like smooth muscle contraction and neurotransmitter release.

Imiloxan, as a competitive antagonist, binds to the α2B-adrenergic receptor but does not elicit this downstream signaling cascade. Instead, it occupies the binding site and prevents agonists like norepinephrine from activating the receptor, thereby inhibiting the entire signaling pathway.

Caption: α2B-adrenergic receptor signaling pathway and its inhibition by Imiloxan.

Experimental Protocols: Characterization of Imiloxan

The primary method used to determine the binding affinity and selectivity of Imiloxan is the radioligand competitive binding assay .

Objective: To determine the inhibition constant (Ki) of Imiloxan for α2-adrenergic receptor subtypes.

Key Materials:

-

Radioligand: [3H]-Rauwolscine (a non-selective α2-antagonist).

-

Tissue Preparations:

-

Rabbit Spleen Membranes (rich in α2A-receptors).

-

Rat Kidney Membranes (rich in α2B-receptors).

-

-

Competitor Ligand: Imiloxan (at varying concentrations).

-

Buffer: Tris-HCl buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection: Scintillation counter.

Methodology:

-

Membrane Preparation: Tissues (rabbit spleen, rat kidney) are homogenized and subjected to differential centrifugation to isolate cell membranes containing the adrenergic receptors. The protein concentration of the membrane preparations is quantified.

-

Assay Incubation: In a multi-well plate, the following are combined:

-

A fixed concentration of the radioligand ([3H]-Rauwolscine).

-

The membrane preparation.

-

Varying concentrations of the unlabeled competitor, Imiloxan.

-

Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist).

-

-

Equilibrium: The mixture is incubated to allow the binding of the radioligand and competitor to the receptors to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters (representing the bound [3H]-Rauwolscine) is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of Imiloxan that inhibits 50% of the specific binding of [3H]-Rauwolscine (the IC50 value) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. By performing this assay on membranes with different α2-receptor subtype populations (rabbit spleen for α2A and rat kidney for α2B), the selectivity of Imiloxan can be established.

Caption: Workflow for a radioligand competitive binding assay.

Conclusion

Imiloxan's mechanism of action is centered on its selective and competitive antagonism of the α2B-adrenergic receptor. This selectivity, quantified through radioligand binding assays, makes it an invaluable tool for dissecting the specific roles of the α2B subtype in various physiological and pharmacological contexts. A thorough understanding of its binding characteristics and its impact on the canonical Gi-coupled signaling pathway is essential for its effective application in research and drug development.

References

Imiloxan: A Technical Guide to its α2B-Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan is an imidazoline derivative that has been identified as a selective antagonist for the α2B-adrenergic receptor (α2B-AR) subtype. This technical guide provides a comprehensive overview of the pharmacological data supporting the α2B-selectivity of Imiloxan, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting adrenergic receptors.

Data Presentation

The following tables summarize the available quantitative data on the binding affinity and functional potency of Imiloxan for α2-adrenergic receptor subtypes.

Table 1: Imiloxan Binding Affinity at α2-Adrenergic Receptor Subtypes

| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) vs. α2B | Reference |

| Imiloxan | α2B | 7.26 | ~55 | - | [1] |

| α2A | Not Available | Not Available | 55-fold lower affinity than α2B | [1] | |

| α2C | Not Available | Not Available | Not Available |

Table 2: Imiloxan Functional Antagonism at α2-Adrenergic Receptor Subtypes

| Compound | Receptor Subtype | Assay Type | pA2 | IC50/EC50 (nM) | Reference |

| Imiloxan | α2B | Not Available | Not Available | Not Available | |

| α2A | Not Available | Not Available | Not Available | ||

| α2C | Not Available | Not Available | Not Available |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the α2B-adrenergic receptor selectivity of Imiloxan are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Imiloxan for the α2-adrenergic receptor subtypes. The classic approach utilizes tissues endogenously expressing a high proportion of a specific subtype, such as rabbit spleen for α2A and rat kidney for α2B[2][3]. Alternatively, cell lines recombinantly expressing individual human α2A, α2B, or α2C receptor subtypes can be used.

a. Materials:

-

Membrane Preparations: From rabbit spleen (α2A), rat kidney (α2B), or cell lines (e.g., CHO, HEK293) stably expressing human α2A, α2B, or α2C receptors.

-

Radioligand: [3H]-Rauwolscine (a non-selective α2-antagonist).

-

Non-specific Binding Control: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.

-

Test Compound: Imiloxan hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter and Fluid.

b. Experimental Workflow Diagram:

References

- 1. Imiloxan hydrochloride, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]

- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Imiloxan: A Deep Dive into its Pharmacology as a Selective α2B-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan, also known as RS 21361, is a potent and selective antagonist of the α2B-adrenergic receptor (α2B-adrenoceptor).[1] Initially investigated for its potential as an antidepressant, its high specificity for the α2B subtype has made it a valuable pharmacological tool for differentiating the physiological and pathological roles of the various α2-adrenoceptor subtypes.[1][2] This technical guide provides a comprehensive overview of the function of Imiloxan in pharmacology, focusing on its binding profile, mechanism of action, and the experimental methodologies used to characterize it.

Core Function and Mechanism of Action

Imiloxan functions primarily as a competitive antagonist at the α2B-adrenoceptor.[2] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. The α2-adrenoceptor family is further divided into three subtypes: α2A, α2B, and α2C. While all three subtypes are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, the α2B subtype exhibits a more complex signaling profile.

Imiloxan exerts its effect by binding to the α2B-adrenoceptor and preventing the binding of endogenous agonists like norepinephrine. This blockade inhibits the downstream signaling cascade typically initiated by α2B-adrenoceptor activation.

Quantitative Binding Affinity Profile

The selectivity of Imiloxan for the α2B-adrenoceptor subtype is its defining characteristic. This selectivity has been quantified through various radioligand binding assays. The following table summarizes the available binding affinity data for Imiloxan across different adrenergic receptor subtypes.

| Receptor Subtype | pKi | Fold Selectivity (relative to α2B) | Reference |

| α2B-Adrenoceptor | 7.26 | - | |

| α2A-Adrenoceptor | Lower affinity (55-fold less than α2B) | 55 | |

| α1-Adrenoceptor | Low affinity (not specified quantitatively) | High | |

| α2C-Adrenoceptor | Data not available in searched literature | - |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The signaling pathway of the α2B-adrenoceptor, and consequently the site of action for Imiloxan, is multifaceted. Primarily, upon agonist binding, the α2B-adrenoceptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

However, evidence suggests that the α2B-adrenoceptor can also couple to stimulatory G-proteins (Gs), which would lead to the activation of adenylyl cyclase and an increase in cAMP. The net effect on cAMP levels may depend on the specific cellular context and the relative expression levels of Gi/o and Gs proteins.

Furthermore, α2-adrenoceptor activation can lead to the phosphorylation of the cAMP-response element-binding protein (CREB) through a pathway involving phospholipase C (PLC), arachidonic acid (AA) release, and protein kinase A (PKA). By blocking the initial receptor activation, Imiloxan prevents these downstream signaling events.

Experimental Protocols

Radioligand Binding Assays for Affinity Determination

The binding affinity and selectivity of Imiloxan for α2-adrenoceptor subtypes were determined using competitive radioligand binding assays. A key study in this area is by Michel et al. (1990).

Objective: To determine the inhibitory constant (Ki) of Imiloxan for α2A and α2B-adrenoceptors.

Methodology:

-

Tissue Preparation:

-

α2A-Adrenoceptor Source: Membranes were prepared from rabbit spleen, a tissue known to predominantly express the α2A subtype.

-

α2B-Adrenoceptor Source: Membranes were prepared from rat kidney, which is a rich source of the α2B subtype.

-

Tissues were homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the receptors.

-

-

Radioligand:

-

[3H]-Rauwolscine, a non-selective α2-adrenoceptor antagonist, was used as the radioligand to label the receptors.

-

-

Competitive Binding Assay:

-

A fixed concentration of [3H]-Rauwolscine was incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled Imiloxan were added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

The reaction was allowed to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The radioactivity trapped on the filters, representing the amount of bound [3H]-Rauwolscine, was measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of Imiloxan that inhibited 50% of the specific binding of [3H]-Rauwolscine (IC50) was determined.

-

The IC50 values were then converted to Ki values using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Therapeutic Applications and Research

Antidepressant Potential

Imiloxan was undergoing phase II clinical development as an antidepressant. The rationale for this application stems from the hypothesis that blocking presynaptic α2-adrenoceptors would increase the synaptic concentration of norepinephrine, a neurotransmitter implicated in mood regulation. However, detailed results from these phase II trials are not widely available in the public domain, and its development for this indication appears to have been discontinued.

Research Tool for Adrenergic Pharmacology

The high selectivity of Imiloxan for the α2B-adrenoceptor has made it an invaluable tool for researchers to elucidate the specific functions of this receptor subtype in various physiological and pathological processes. By using Imiloxan, scientists can distinguish the effects mediated by α2B-adrenoceptors from those mediated by the α2A and α2C subtypes.

Acute Kidney Injury Research

There is emerging interest in the role of α2-adrenoceptors in kidney function and injury. While the precise mechanism is still under investigation, Imiloxan's selectivity for the α2B subtype, which is expressed in the kidney, makes it a relevant compound for studying the involvement of this receptor in acute kidney injury. Further research is needed to delineate its potential role in this context.

Conclusion

Imiloxan is a highly selective α2B-adrenoceptor antagonist that has been instrumental in advancing the understanding of adrenergic pharmacology. Its well-characterized binding profile and mechanism of action provide a solid foundation for its use as a research tool. While its therapeutic development as an antidepressant was not pursued, its utility in dissecting the complex roles of α2-adrenoceptor subtypes continues to be of significant value to the scientific community. Further investigation into its effects on renal function may open new avenues for research and therapeutic development.

References

Imiloxan: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan is a potent and selective antagonist of the α2B-adrenoceptor. This technical guide provides a comprehensive overview of the discovery and development history of Imiloxan, with a focus on its pharmacological characterization, synthesis, and clinical evaluation for the treatment of major depressive disorder. Detailed experimental protocols, quantitative binding data, and a visualization of its mechanism of action are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Imiloxan, also known as RS-21361, emerged from research programs aimed at developing selective ligands for adrenergic receptor subtypes. It is an imidazole derivative that has been instrumental in differentiating the physiological and pathological roles of the α2-adrenoceptor subtypes, particularly the α2B-adrenoceptor.[1] Its development trajectory provides insights into the therapeutic potential and challenges associated with targeting this specific receptor subtype.

Pharmacological Profile

Binding Affinity and Selectivity

Imiloxan's primary pharmacological characteristic is its high affinity and selectivity for the α2B-adrenoceptor subtype over the α2A and α2C subtypes. This selectivity has been determined through extensive radioligand binding assays.

Table 1: Binding Affinity and Selectivity of Imiloxan for Human α2-Adrenoceptor Subtypes

| Receptor Subtype | Log KD (mean ± s.e.mean) | Selectivity Ratio (α2B vs. other subtypes) |

| α2A | -5.88 ± 0.03 | 4.0 |

| α2B | -6.48 ± 0.05 | - |

| α2C | -6.27 ± 0.03 | 2.5 |

Data sourced from a study by Hudson et al. (2022), where binding affinity was determined by inhibition of 3H-rauwolscine binding in living cells expressing human α2-adrenoceptor subtypes.[2]

Mechanism of Action

Imiloxan functions as a competitive antagonist at the α2B-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[3] Upon binding, Imiloxan prevents the endogenous catecholamines, norepinephrine and epinephrine, from activating the receptor. This blockade inhibits the downstream signaling cascade that is typically initiated by α2B-adrenoceptor activation.

Discovery and Synthesis

Experimental Protocols

The pharmacological characterization of Imiloxan has heavily relied on radioligand binding assays. Below is a detailed, representative protocol for a [3H]-Rauwolscine displacement assay, a common method for determining the binding affinity of unlabeled ligands to α2-adrenoceptors.

Radioligand Displacement Assay Protocol

Objective: To determine the inhibitory constant (Ki) of Imiloxan for α2-adrenoceptor subtypes.

Materials:

-

Membrane Preparations: Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors.

-

Radioligand: [3H]-Rauwolscine (a non-selective α2-adrenoceptor antagonist).

-

Unlabeled Ligand: Imiloxan hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Phentolamine or Yohimbine.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Thaw frozen membrane aliquots on ice.

-

Resuspend membranes in assay buffer to a final protein concentration of 50-200 µg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL of [3H]-Rauwolscine (at a concentration near its Kd, e.g., 1-3 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of [3H]-Rauwolscine, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

-

Displacement: 50 µL of [3H]-Rauwolscine, 50 µL of varying concentrations of Imiloxan, and 100 µL of membrane suspension.

-

-

Incubation:

-

Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Imiloxan concentration.

-

Determine the IC50 (the concentration of Imiloxan that inhibits 50% of specific [3H]-Rauwolscine binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Clinical Development

Imiloxan was investigated for its therapeutic potential in the treatment of major depressive disorder. The rationale was based on the hypothesis that antagonizing α2-adrenoceptors would lead to an increase in the synaptic concentration of norepinephrine, a neurotransmitter implicated in the pathophysiology of depression.

Publicly available information indicates that Imiloxan, under development by Roche Bioscience, reached Phase II clinical trials for depression.[3] However, detailed results from these trials, including specific outcome measures such as changes in the Montgomery-Åsberg Depression Rating Scale (MADRS), the number of participants, and the specific trial design, have not been widely published in peer-reviewed literature. Subsequently, the development of Imiloxan for this indication appears to have been discontinued. The precise reasons for the discontinuation are not publicly documented but could be related to a lack of efficacy, an unfavorable side-effect profile, or other strategic considerations by the developing company.

Conclusion

Imiloxan remains a significant pharmacological tool for the study of α2B-adrenoceptors. Its high selectivity has enabled researchers to elucidate the specific functions of this receptor subtype. While its clinical development for major depressive disorder was not successful, the history of Imiloxan underscores the complexities of translating selective receptor antagonism into therapeutic benefit for central nervous system disorders. The data and protocols presented in this guide offer a valuable resource for ongoing research into adrenergic pharmacology and the development of novel therapeutics.

References

Imiloxan: A Potent and Selective Tool for Interrogating α2B-Adrenergic Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan is a highly selective antagonist of the α2B-adrenergic receptor (α2B-AR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes.[1][2][3] Its utility as a research tool lies in its ability to discriminate the α2B subtype from the closely related α2A and α2C subtypes, thereby enabling the precise dissection of adrenergic signaling pathways.[1] This technical guide provides a comprehensive overview of Imiloxan, including its binding affinity and selectivity, detailed experimental protocols for its use in in-vitro assays, and a depiction of the signaling pathways it helps to elucidate.

Introduction to Imiloxan and α2B-Adrenergic Signaling

The adrenergic system, a critical component of the sympathetic nervous system, regulates a vast array of physiological functions through the action of catecholamines on adrenergic receptors. These receptors are classified into two main families, α and β, which are further subdivided into several subtypes. The α2-adrenergic receptors, comprised of α2A, α2B, and α2C subtypes, are typically coupled to inhibitory G-proteins (Gi) and play crucial roles in cardiovascular function, neurotransmission, and metabolic regulation.[3]

The α2B-adrenoceptor subtype is a GPCR that, upon activation, couples to Gi/o proteins to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a range of cellular processes, including smooth muscle contraction and neurotransmitter release. Given the high homology among the α2-AR subtypes, the development of subtype-selective ligands has been paramount to understanding their individual physiological and pathophysiological roles. Imiloxan has emerged as an invaluable pharmacological tool due to its notable selectivity for the α2B subtype.

Quantitative Pharmacological Profile of Imiloxan

The efficacy of Imiloxan as a selective antagonist is quantified by its binding affinity (Ki) for various adrenoceptor subtypes. The following table summarizes the binding characteristics of Imiloxan at human α2-adrenoceptor subtypes.

| Receptor Subtype | Log KD | Ki (nM) | Selectivity Ratio (fold) vs. α2B |

| α2A | -5.88 | 1318 | 40.8 |

| α2B | -6.48 | 32.4 | 1 |

| α2C | -6.27 | 53.7 | 1.7 |

| α1 | - | Lacks potent activity | - |

Data derived from radioligand binding assays. Ki values were calculated from the Log KD values. Selectivity is expressed as the ratio of Ki values (Ki of subtype / Ki of α2B).

One study reports a pKi of 7.26 for the α2B adrenoceptor and a 55-fold higher affinity for α2B compared to α2A.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Imiloxan to study α2B-adrenergic signaling.

Radioligand Binding Assay for Determining Binding Affinity and Selectivity

This protocol describes a competitive binding assay to determine the Ki of Imiloxan for α2-adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human α2A, α2B, or α2C adrenoceptor.

-

Radioligand: [3H]-Rauwolscine or another suitable α2-adrenoceptor antagonist radioligand.

-

Imiloxan hydrochloride.

-

Non-specific binding control: A high concentration of a non-selective α2-antagonist (e.g., 10 µM phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Rauwolscine (at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of the non-specific binding control, 50 µL of [3H]-Rauwolscine, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of Imiloxan, 50 µL of [3H]-Rauwolscine, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the Imiloxan concentration.

-

Determine the IC50 value (the concentration of Imiloxan that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol measures the ability of Imiloxan to antagonize agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing the human α2B-adrenoceptor.

-

A suitable α2-adrenoceptor agonist (e.g., UK 14,304).

-

Imiloxan hydrochloride.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Seed the cells in 96-well plates and grow to 80-90% confluency.

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of Imiloxan for 15-30 minutes.

-

Add the α2-agonist at a concentration that produces approximately 80% of its maximal inhibition of cAMP production (EC80).

-

Immediately add forskolin to stimulate adenylyl cyclase (e.g., 1-10 µM).

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data with 0% inhibition being the cAMP level in the presence of agonist and forskolin, and 100% inhibition being the cAMP level in the presence of forskolin alone.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the Imiloxan concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Visualizing Adrenergic Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the α2B-adrenergic signaling pathway and a typical experimental workflow for characterizing an antagonist like Imiloxan.

Caption: α2B-Adrenergic Receptor Signaling Pathway.

Caption: Experimental Workflow for Characterizing Imiloxan.

Caption: Imiloxan's Adrenoceptor Selectivity Profile.

Conclusion

Imiloxan's distinct selectivity for the α2B-adrenoceptor subtype makes it an indispensable pharmacological tool for researchers in adrenergic signaling. By employing the quantitative data and experimental protocols outlined in this guide, scientists can effectively utilize Imiloxan to delineate the specific roles of the α2B-adrenoceptor in health and disease. The provided visualizations of the signaling pathway and experimental workflows offer a clear framework for designing and interpreting experiments aimed at advancing our understanding of the sympathetic nervous system. Further research with tools like Imiloxan will continue to be crucial for the development of novel therapeutics targeting specific adrenoceptor subtypes.

References

In-Depth Pharmacological Profile of Imiloxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan, also known as RS 21361, is a potent and highly selective α2B-adrenoceptor antagonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Imiloxan, including its receptor binding affinity, selectivity, and the underlying experimental methodologies used for its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the molecular interactions and functional implications of this valuable research tool.

Introduction

Imiloxan is an imidazole derivative that has emerged as a critical pharmacological tool for the differentiation of α2-adrenoceptor subtypes.[2] The α2-adrenoceptors, a class of G protein-coupled receptors, are comprised of three main subtypes: α2A, α2B, and α2C. These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in the regulation of numerous physiological processes. The selective antagonism of the α2B subtype by Imiloxan allows for the precise investigation of its specific roles in cellular signaling and physiological function.[2][3]

Receptor Binding Profile

The defining characteristic of Imiloxan is its high affinity and selectivity for the α2B-adrenoceptor subtype. Quantitative data from radioligand binding assays have been summarized to delineate its binding profile.

Data Presentation: Receptor Binding Affinity of Imiloxan

The binding affinities of Imiloxan for various adrenoceptor subtypes are presented in Table 1. The data highlights the compound's pronounced selectivity for the α2B subtype.

| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (over α2B) |

| α2B-Adrenoceptor | 7.26[4] | 55 | - |

| α2A-Adrenoceptor | ~5.52 | ~3025 | 55-fold lower affinity |

| α2C-Adrenoceptor | Not Reported | Not Reported | Not Reported |

| α1-Adrenoceptor | Not Reported | Not Reported | Lacks potent α1-adrenoceptor antagonist activity |

Note: The pKi value for the α2A-adrenoceptor was calculated based on the reported 55-fold higher affinity of Imiloxan for the α2B subtype.

Experimental Protocols

The characterization of Imiloxan's binding profile relies on robust and well-defined experimental methodologies. The following section details a typical protocol for a competitive radioligand binding assay used to determine the binding affinity of Imiloxan.

Radioligand Binding Assay (Competitive)

This protocol describes the determination of Imiloxan's binding affinity for α2-adrenoceptors using [3H]-rauwolscine, a non-selective α2-adrenoceptor antagonist, as the radioligand.

Objective: To determine the inhibitory constant (Ki) of Imiloxan at α2-adrenoceptor subtypes.

Materials:

-

Membrane Preparations: Cell membranes from cell lines stably expressing individual human α2A, α2B, or α2C-adrenoceptor subtypes. Alternatively, tissue homogenates known to be enriched in a specific subtype can be used (e.g., rat kidney for α2B).

-

Radioligand: [3H]-rauwolscine (specific activity: 70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test Compound: Imiloxan hydrochloride dissolved in assay buffer across a range of concentrations.

-

Non-specific Binding Control: 10 µM phentolamine or another suitable non-labeled α2-adrenoceptor antagonist.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation:

-

Tissues or cells are homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 0.2-1 mg/mL.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a final volume of 250 µL:

-

50 µL of varying concentrations of Imiloxan.

-

50 µL of [3H]-rauwolscine at a final concentration near its Kd value (typically 1-5 nM).

-

150 µL of the membrane preparation.

-

-

For the determination of total binding, Imiloxan is replaced with the assay buffer.

-

For the determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine) is used instead of Imiloxan.

-

-

Incubation:

-

The plate is incubated at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of Imiloxan that inhibits 50% of the specific binding of [3H]-rauwolscine (IC50) is determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Signaling Pathways and Functional Activity

Imiloxan acts as an antagonist at the α2B-adrenoceptor, thereby blocking the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine and epinephrine.

α2-Adrenoceptor Signaling Pathway

The α2-adrenoceptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of various downstream effectors, including protein kinase A (PKA), leading to the physiological response.

References

- 1. Imiloxan hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History and nomenclature of alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imiloxan hydrochloride, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]

Imiloxan Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and highly selective α₂B-adrenoceptor antagonist. This technical guide provides an in-depth overview of its biological activity, including its mechanism of action, receptor binding profile, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its pharmacological properties.

Introduction

Imiloxan hydrochloride, also known as RS 21361, is a key pharmacological tool for differentiating the roles of α₂-adrenergic receptor subtypes.[1][2] It is structurally a 2-(substituted)-1,4-benzodioxan derivative. Its claim to significance in research and drug development lies in its high selectivity for the α₂B-adrenoceptor subtype over the α₂A subtype, and its negligible affinity for α₁-adrenoceptors.[1] This selectivity makes it an invaluable agent for elucidating the physiological and pathological functions of the α₂B-adrenoceptor. Imiloxan has been investigated for its therapeutic potential in conditions such as depression, where it reached Phase II clinical trials.

Mechanism of Action

Imiloxan hydrochloride functions as a competitive antagonist at the α₂B-adrenergic receptor. α₂-Adrenoceptors are G protein-coupled receptors (GPCRs) that are endogenously activated by catecholamines like norepinephrine and epinephrine. These receptors are coupled to inhibitory G proteins (Gᵢ). Upon agonist binding, the Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the α₂B-adrenoceptor without activating it, imiloxan blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade and the subsequent inhibition of adenylyl cyclase.

Receptor Binding Profile

The defining characteristic of imiloxan is its selective affinity for the α₂B-adrenoceptor subtype. Its binding profile has been primarily characterized through competitive radioligand binding assays.

| Receptor Subtype | Binding Affinity (pKi) | Selectivity | Reference |

| α₂B-Adrenoceptor | 7.26 | - | |

| α₂A-Adrenoceptor | ~5.52* | 55-fold lower than α₂B | |

| α₁-Adrenoceptor | Low Affinity | Not Potent |

*pKi for α₂A is estimated based on the reported 55-fold lower affinity compared to α₂B.

Experimental Protocols

The characterization of imiloxan hydrochloride's biological activity relies on a series of established in vitro and in vivo experimental protocols.

Radioligand Binding Assay (for Affinity Determination)

This protocol is a representative method for determining the binding affinity (Ki) of imiloxan for α₂-adrenoceptor subtypes.

-

Objective: To determine the binding affinity of imiloxan for α₂A and α₂B-adrenoceptors.

-

Materials:

-

Radioligand: [³H]-Rauwolscine (a non-selective α₂-adrenoceptor antagonist).

-

Tissue Sources:

-

Rabbit spleen membranes (prototypic tissue for α₂A-adrenoceptors).

-

Rat kidney membranes (prototypic tissue for α₂B-adrenoceptors).

-

-

Test Compound: Imiloxan hydrochloride.

-

Non-specific Binding Control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Methodology:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate.

-

Incubation: To each well, add the membrane preparation, a fixed concentration of [³H]-Rauwolscine, and varying concentrations of imiloxan hydrochloride. For determining non-specific binding, a high concentration of phentolamine is used instead of imiloxan.

-

The plate is incubated, for instance at 25°C for 60 minutes, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of imiloxan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (cAMP Accumulation)

This protocol outlines a method to determine the functional antagonism of imiloxan at Gᵢ-coupled α₂-adrenoceptors.

-

Objective: To quantify the ability of imiloxan to inhibit the agonist-induced decrease in cAMP levels.

-

Materials:

-

Cell Line: A cell line stably expressing the human α₂B-adrenoceptor.

-

Agonist: A known α₂-adrenoceptor agonist (e.g., norepinephrine).

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

Test Compound: Imiloxan hydrochloride.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luciferase-based biosensors).

-

-

Methodology:

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

-

Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of imiloxan hydrochloride for a defined period.

-

Stimulation: The cells are then stimulated with a fixed concentration of an α₂-adrenoceptor agonist in the presence of forskolin.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured according to the instructions of the cAMP detection kit.

-

Data Analysis: The ability of imiloxan to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The IC₅₀ value, representing the concentration of imiloxan that restores 50% of the response, is determined.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Imiloxan Hydrochloride

Experimental Workflow for Characterizing Imiloxan

Conclusion

Imiloxan hydrochloride is a well-characterized and highly selective α₂B-adrenoceptor antagonist. Its value in pharmacology stems from its ability to discriminate between α₂-adrenoceptor subtypes, thereby enabling detailed investigation into their distinct physiological and pathophysiological roles. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and scientists working with this important pharmacological tool.

References

Imiloxan's Role in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan (also known as RS 21361) is a potent and selective α2B-adrenoceptor antagonist that has been instrumental in the pharmacological characterization of α2-adrenergic receptor subtypes. This technical guide provides an in-depth overview of Imiloxan's mechanism of action, its binding profile, and its effects on neurotransmission. The document includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While initially investigated as a potential antidepressant by Syntex, publicly available clinical trial data is scarce, suggesting early discontinuation of its clinical development for this indication.

Introduction

Imiloxan is a substituted imidazole derivative that has emerged as a valuable research tool for differentiating the functions of the α2-adrenoceptor subtypes.[1] The α2-adrenoceptors, a family of G-protein coupled receptors, are crucial in regulating neurotransmitter release, particularly norepinephrine, in both the central and peripheral nervous systems. The three main subtypes, α2A, α2B, and α2C, share significant homology but exhibit distinct tissue distribution and physiological roles. Imiloxan's selectivity for the α2B subtype has allowed for the elucidation of the specific functions of this receptor in various physiological processes.

Core Mechanism of Action: Selective α2B-Adrenoceptor Antagonism

Imiloxan exerts its effects by competitively binding to and blocking the α2B-adrenoceptor. This antagonism prevents the endogenous ligands, norepinephrine and epinephrine, from activating the receptor. By blocking the α2B subtype, Imiloxan can modulate downstream signaling cascades and neurotransmitter release in tissues where this receptor is prominently expressed.

Quantitative Data: Binding Affinities

The selectivity of Imiloxan for the α2B-adrenoceptor has been quantified through radioligand binding assays. The following table summarizes the binding affinities (pKi values) of Imiloxan for the α2A and α2B-adrenoceptor subtypes as determined in the foundational study by Michel et al. (1990). The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.

| Adrenoceptor Subtype | Radioligand | Tissue Source | pKi (M) | Reference |

| α2A | [3H]-Rauwolscine | Rabbit Spleen | 5.54 ± 0.08 | [1] |

| α2B | [3H]-Rauwolscine | Rat Kidney | 7.26 ± 0.05 | [1] |

Note: Data for the α2C-adrenoceptor subtype was not available in the primary characterization studies of Imiloxan.

Downstream Signaling Pathway

α2-Adrenergic receptors, including the α2B subtype, are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Imiloxan blocks this cascade.

By binding to the α2B-adrenoceptor, Imiloxan prevents the coupling and activation of the Gi protein. This, in turn, disinhibits adenylyl cyclase, allowing for the continued production of cAMP from ATP. The resulting maintenance of or increase in cAMP levels can then influence the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol is based on the methodology described by Michel et al. (1990) for determining the binding affinity of Imiloxan.[1]

Objective: To determine the inhibitory constant (Ki) of Imiloxan for α2A and α2B-adrenoceptors using [3H]-Rauwolscine as the radioligand.

Materials:

-

Tissues: Rabbit spleen (as a source of α2A-receptors) and rat kidney (as a source of α2B-receptors).

-

Radioligand: [3H]-Rauwolscine.

-

Test Compound: Imiloxan hydrochloride.

-

Non-specific binding control: Phentolamine (10 µM).

-

Buffer: 50 mM Tris-HCl, pH 7.7.

-

Glass fiber filters (GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize minced rabbit spleen or rat kidney tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in the assay buffer at a protein concentration of 0.2-0.4 mg/ml.

-

-

Binding Assay:

-

In a final volume of 1 ml, combine:

-

100 µl of various concentrations of Imiloxan.

-

100 µl of [3H]-Rauwolscine (final concentration ~0.5 nM).

-

800 µl of the membrane preparation.

-

-

For the determination of non-specific binding, replace the test compound with 100 µl of 10 µM phentolamine.

-

For total binding, add 100 µl of buffer instead of the test compound.

-

Incubate the mixture at 25°C for 60 minutes.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with 4 ml of ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of Imiloxan that inhibits 50% of the specific binding of [3H]-Rauwolscine) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Norepinephrine Release

This protocol provides a general framework for assessing the effect of Imiloxan on extracellular norepinephrine levels in a specific brain region of an anesthetized animal.

Objective: To measure changes in norepinephrine release in response to the administration of Imiloxan.

Materials:

-

Microdialysis probes.

-

A stereotaxic apparatus.

-

An infusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Imiloxan solution.

-

An HPLC system with electrochemical detection for norepinephrine analysis.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole over the target brain region (e.g., prefrontal cortex, hippocampus).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe in place with dental cement.

-

-

Perfusion and Sample Collection:

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min) using an infusion pump.

-

Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

-

Drug Administration:

-

After collecting baseline samples, administer Imiloxan systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples at the same intervals.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for norepinephrine concentration using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the norepinephrine concentrations as a percentage of the baseline values.

-

Compare the norepinephrine levels before and after Imiloxan administration to determine its effect on neurotransmitter release.

-

Imiloxan in the Context of Antidepressant Development

Imiloxan was initially developed by Syntex under the code RS 21361 with potential applications as an antidepressant. The rationale for this development likely stemmed from the "catecholamine hypothesis of depression," which posits that a deficiency in certain neurotransmitters, including norepinephrine, contributes to depressive symptoms. As an α2-adrenoceptor antagonist, Imiloxan would be expected to increase the synaptic concentration of norepinephrine by blocking the presynaptic autoreceptors that normally inhibit its release. However, despite this promising mechanism, there is a notable absence of publicly available data from clinical trials. This suggests that the clinical development of Imiloxan for depression may have been terminated at an early stage, possibly due to a lack of efficacy, unfavorable side effect profile, or other strategic decisions by the developing company.

Conclusion

Imiloxan remains a cornerstone tool for researchers investigating the nuanced roles of α2-adrenoceptor subtypes. Its high selectivity for the α2B subtype has provided invaluable insights into the specific functions of this receptor in neurotransmission and other physiological processes. While its journey as a potential therapeutic agent for depression appears to have been short-lived, its contribution to our fundamental understanding of adrenergic pharmacology is significant. This guide has provided a comprehensive overview of its mechanism, quantitative data, and the experimental methodologies used to characterize its activity, serving as a valuable resource for the scientific community.

References

The Role of Imiloxan in Differentiating α2-Adrenoceptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of imiloxan as a pharmacological tool for the differentiation of α2-adrenoceptor subtypes (α2A, α2B, and α2C). We will delve into its binding affinity and selectivity, detail the experimental protocols used to characterize these properties, and visualize the underlying cellular mechanisms and workflows.

Introduction to α2-Adrenoceptors and the Significance of Subtype Selectivity

α2-Adrenergic receptors (α2-ARs) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine.[1][2] These receptors are crucial in regulating a wide array of physiological processes, including cardiovascular function, neurotransmission, and metabolic control.[1][3][4] Three distinct subtypes of α2-ARs have been identified: α2A, α2B, and α2C. While these subtypes share significant sequence homology, they exhibit distinct tissue distribution and physiological roles, making subtype-selective ligands invaluable for both basic research and therapeutic development.

The α2A-AR is a key modulator of neurotransmitter release in the brain, while the α2B-AR is involved in vasoconstriction, and the α2C-AR plays a role in regulating catecholamine release. The development of subtype-selective antagonists is therefore a critical goal in pharmacology to dissect the specific functions of each subtype and to design drugs with improved therapeutic profiles and fewer side effects.

Imiloxan: A Selective Antagonist for the α2B-Adrenoceptor Subtype

Imiloxan has emerged as a valuable pharmacological tool due to its preferential binding to the α2B-adrenoceptor subtype. While not absolutely specific, it displays a significantly higher affinity for the α2B subtype compared to the α2A and α2C subtypes, allowing for the experimental differentiation of these receptors. This selectivity makes imiloxan a useful compound in studies aiming to elucidate the physiological and pathological roles of the α2B-adrenoceptor.

Quantitative Analysis of Imiloxan's Binding Affinity

The selectivity of imiloxan is quantified through binding affinity assays, which determine the equilibrium dissociation constant (Ki) of the ligand for each receptor subtype. A lower Ki value indicates a higher binding affinity. The data presented below is a compilation from various studies and illustrates the selectivity profile of imiloxan. It is important to note that absolute Ki values can vary depending on the experimental conditions, such as the radioligand used and the cell type expressing the receptors.

| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (fold) α2A/α2B | Selectivity (fold) α2C/α2B |

| Imiloxan | 160 | 15 | 200 | ~10.7 | ~13.3 |

| BRL 44408 | 2.0 | 110 | 110 | 0.018 (α2A selective) | 1 |

| JP-1302 | 1600 | 1000 | 11 | 1.6 | 90.9 (α2C selective) |

| Idazoxan | 1.5 | 3.0 | 2.5 | 0.5 | 1.2 |

| Mirtazapine | 21 | 16 | 29 | 1.3 | 1.8 |

Data compiled from multiple sources. Actual values can vary based on experimental conditions.

Another way to express binding affinity is through the pKi value, which is the negative logarithm of the Ki. A higher pKi value corresponds to a higher affinity.

| Compound | α2A-AR pKi | α2B-AR pKi | α2C-AR pKi | |---|---|---| | Imiloxan | 5.88 ± 0.03 | 6.48 ± 0.05 | 6.27 ± 0.03 |

Data represents mean ± SEM.

Experimental Protocols

The characterization of imiloxan's binding profile relies on robust and well-defined experimental protocols. The two primary methods employed are radioligand binding assays and functional assays such as the GTPγS binding assay.

Protocol 1: Radioligand Receptor Binding Assay

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of imiloxan for each α2-adrenoceptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).

-

Radioligand: A high-affinity α2-AR antagonist radioligand such as [³H]-Rauwolscine or [³H]-Yohimbine.

-

Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.

-

Test Compound: Imiloxan, serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Assay Preparation: Prepare serial dilutions of imiloxan in binding buffer.

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific ligand.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of imiloxan.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of imiloxan.

-

Determine the IC50 value (the concentration of imiloxan that inhibits 50% of the specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the α2-adrenoceptors upon agonist stimulation and the ability of an antagonist like imiloxan to block this activation.

Objective: To determine the functional potency of imiloxan as an antagonist at each α2-adrenoceptor subtype.

Materials:

-

Cell Membranes: As described in Protocol 1.

-

Agonist: A known α2-AR agonist (e.g., norepinephrine, dexmedetomidine).

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Test Compound: Imiloxan, serially diluted.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Filtration System and Scintillation Counter .

Methodology:

-

Membrane Pre-incubation: Pre-incubate the cell membranes with the desired concentrations of imiloxan for a set period.

-

Reaction Initiation: Add the agonist (to stimulate the receptor) and [³⁵S]GTPγS to the membrane suspension.

-

Incubation: Incubate the mixture at 30°C for a defined time, allowing for the binding of [³⁵S]GTPγS to the activated G proteins.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of different concentrations of imiloxan.

-

Calculate the percentage inhibition of the agonist response by imiloxan.

-

Plot the percent inhibition against the log concentration of imiloxan to determine the IC50 value.

-

The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists.

-

Visualizing Cellular Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the α2-adrenoceptor signaling pathway and the experimental workflow for determining antagonist affinity.

Caption: Canonical α2-adrenoceptor signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Imiloxan serves as a potent and selective antagonist for the α2B-adrenoceptor subtype, providing a critical tool for the pharmacological dissection of α2-adrenoceptor function. The detailed protocols for radioligand binding and functional assays outlined in this guide provide a framework for researchers to accurately characterize the affinity and potency of imiloxan and other investigational compounds. Through the careful application of these methodologies, the scientific community can continue to unravel the complex roles of α2-adrenoceptor subtypes in health and disease, paving the way for the development of more targeted and effective therapeutics.

References

- 1. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Are the pharmacology and physiology of α2adrenoceptors determined by α2-heteroreceptors and autoreceptors respectively? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Imiloxan In Vitro Receptor Binding Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan is a potent and highly selective antagonist of the α2B-adrenergic receptor.[1] This selectivity makes it a valuable pharmacological tool for differentiating α2-adrenergic receptor subtypes and investigating their physiological roles. The α2-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), consist of three main subtypes: α2A, α2B, and α2C.[2] These receptors are crucial in regulating neurotransmitter release and cardiovascular function.[3] This document provides detailed protocols for an in vitro radioligand binding assay to characterize the binding of Imiloxan to α2-adrenergic receptors, along with data presentation and visualization of the associated signaling pathway.

Data Presentation

The binding affinity of Imiloxan for the human α2B-adrenergic receptor has been determined through radioligand binding assays. The data collected highlights its significant selectivity for the α2B subtype over the α2A subtype.

| Compound | Receptor Subtype | pKi | Fold Selectivity (α2B vs. α2A) |

| Imiloxan | α2B-Adrenergic | 7.26 | 55-fold |

| Imiloxan | α2A-Adrenergic | ~5.52 (calculated) | - |

Note: The pKi of 7.26 for the α2B receptor is experimentally determined. The pKi for the α2A receptor is estimated based on the reported 55-fold higher affinity for the α2B subtype.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity (Ki) of Imiloxan for α2-adrenergic receptors.

Objective

To determine the binding affinity (Ki) of Imiloxan for α2-adrenergic receptor subtypes using a competition binding assay with a non-selective α2-antagonist radioligand, [³H]-Rauwolscine.

Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing individual human α2A, α2B, or α2C adrenergic receptor subtypes. Rat kidney membranes can also be utilized as a source rich in α2B-adrenoceptors.

-

Radioligand: [³H]-Rauwolscine (specific activity 70-90 Ci/mmol)

-

Non-specific Binding Control: 10 µM Phentolamine

-

Test Compound: Imiloxan hydrochloride

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B)

-

Scintillation Counter and scintillation fluid

-

96-well microplates

Methodology

-

Membrane Preparation:

-

Homogenize frozen tissue or cultured cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in the binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of Imiloxan in the binding buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of [³H]-Rauwolscine (final concentration ~1-3 nM), 50 µL of binding buffer, and 150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).

-

Non-specific Binding (NSB): 50 µL of [³H]-Rauwolscine, 50 µL of 10 µM Phentolamine, and 150 µL of membrane preparation.

-

Competition Binding: 50 µL of [³H]-Rauwolscine, 50 µL of Imiloxan at various concentrations, and 150 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (B) = Total Binding (DPM) - Non-specific Binding (DPM).

-

-

Determine IC50:

-

Plot the percentage of specific binding against the logarithm of the Imiloxan concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Imiloxan that inhibits 50% of the specific binding of [³H]-Rauwolscine.

-

-

Calculate Ki:

-

Calculate the equilibrium dissociation constant (Ki) for Imiloxan using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand ([³H]-Rauwolscine).

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for the In Vivo Use of Imiloxan in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Imiloxan, a selective α2B-adrenoceptor antagonist, in in vivo rodent models. This document includes an overview of its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate the design and execution of preclinical research.

Introduction to Imiloxan

Imiloxan is a research chemical that acts as a selective antagonist for the α2B-adrenergic receptor.[1] Its selectivity makes it a valuable tool for differentiating the physiological and pharmacological roles of the α2-adrenoceptor subtypes (α2A, α2B, and α2C).[2][3] In rodent models, Imiloxan has been utilized to investigate its potential as an antidepressant and to study its role in nociception and other physiological processes regulated by the adrenergic system.

Mechanism of Action

Imiloxan exerts its effects by selectively blocking the α2B-adrenergic receptor, a G-protein coupled receptor (GPCR). The α2B-adrenoceptor is typically coupled to inhibitory G-proteins (Gi/o). Antagonism of this receptor by Imiloxan prevents the downstream signaling cascade that is normally initiated by endogenous agonists like norepinephrine and epinephrine.

The canonical signaling pathway for the α2B-adrenoceptor involves the inhibition of adenylyl cyclase upon agonist binding, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this action, Imiloxan can lead to a relative increase in cAMP levels, thereby modulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Signaling Pathway of α2B-Adrenergic Receptor Antagonism by Imiloxan

Quantitative Data

Table 1: In Vivo Dose-Response of Imiloxan in Rodent Models

| Species | Assay | Agonist Challenged | Imiloxan Dose Range | Effect | Reference |